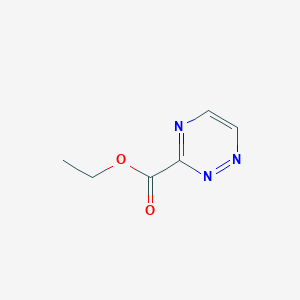

Ethyl 1,2,4-triazine-3-carboxylate

Description

Significance of 1,2,4-Triazine (B1199460) Scaffolds in Heterocyclic Chemistry

The 1,2,4-triazine ring system is a crucial scaffold in heterocyclic chemistry. nih.govbenthamdirect.comcolab.ws Triazines, which are six-membered rings containing three nitrogen atoms, exist in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazine (B166579). nih.govbenthamdirect.comcolab.ws The 1,2,4-triazine structure, in particular, is a prominent feature in a wide array of biologically active compounds. eurekaselect.comresearchgate.netresearchgate.net Its unique electronic properties make it a valuable component in medicinal chemistry, contributing to the development of agents with antibacterial, antifungal, anticancer, and antiviral properties. nih.govbenthamdirect.comcolab.wseurekaselect.comresearchgate.net The nitrogen-rich nature of the 1,2,4-triazine core allows for diverse chemical modifications, enabling the synthesis of a vast library of derivatives with tailored properties. researchgate.netresearchgate.net

Historical Context of 1,2,4-Triazine Derivatives Research

Research into triazine derivatives has a long history, with early work focusing on the synthesis and characterization of the basic ring systems. The first synthesis of a 1,3,5-triazine derivative, melamine, dates back to 1834. researchgate.net Over the decades, the focus has expanded to include the systematic investigation of the biological activities of various triazine isomers. Among these, 1,2,4-triazines have emerged as the most extensively studied, with numerous derivatives patented and advancing to clinical trials for their potential as antitumor agents. nih.gov The development of new synthetic methodologies has further propelled research in this area, allowing for the creation of complex triazine-based molecules. ijpsr.info

Current Research Landscape of Ethyl 1,2,4-triazine-3-carboxylate and its Analogues

Currently, research on this compound and its analogues is vibrant and multifaceted. Scientists are exploring its use as a building block for creating more complex heterocyclic systems and as a key component in the development of novel materials. A significant area of investigation involves the synthesis of various derivatives and their evaluation for a broad spectrum of biological activities. researchgate.netijpsr.info Recent studies have focused on creating triazine hybrids, which combine the 1,2,4-triazine scaffold with other pharmacologically active moieties to enhance therapeutic efficacy and overcome drug resistance. nih.gov This ongoing research underscores the compound's potential in diverse fields, from medicinal chemistry to materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2,4-triazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-7-3-4-8-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPOWIFCNQWLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502535 | |

| Record name | Ethyl 1,2,4-triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-02-8 | |

| Record name | Ethyl 1,2,4-triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 1,2,4 Triazine 3 Carboxylate

De Novo Synthesis Pathways for 1,2,4-Triazine (B1199460) Core Bearing the Carboxylate Moiety

The creation of the 1,2,4-triazine ring system, particularly when functionalized with a carboxylate group, relies on specific and strategic cyclization reactions. These methods are foundational for accessing this important heterocyclic scaffold.

Cyclization Reactions in the Formation of the 1,2,4-Triazine Ring System

The synthesis of 1,2,4-triazine derivatives is primarily achieved through condensation and cyclization reactions. A common and effective strategy involves the reaction of 1,2-dicarbonyl compounds with amidrazones. This approach allows for the direct construction of the heterocyclic core. The 1,2,4-triazine ring is an electron-deficient system, a characteristic that influences its reactivity and synthesis. researchgate.net

One established pathway to a related benzo[e] Current time information in Bangalore, IN.researchgate.nettriazine ester involves diazotizing 2-nitroaniline (B44862) and reacting it with ethyl 2-chloroacetoacetate. The resulting intermediate is then treated with ammonia (B1221849) to form an amidrazone, which undergoes reductive cyclization to yield the final ethyl ester product. lodz.pl Another approach involves the construction of the 1,2,4-triazine ring from 2-aminothiazole (B372263) derivatives. nih.gov The synthesis can also be achieved through multi-step procedures that may include intramolecular cyclization using reagents like polyphosphoric acid (PPA), sometimes assisted by microwave irradiation to improve yields and reduce reaction times. nih.gov

A general overview of a synthetic pathway is presented below:

Table 1: Illustrative Synthetic Pathway for a 1,2,4-Triazine Ester Core| Step | Reactants | Key Transformation | Purpose |

|---|---|---|---|

| 1 | Aniline derivative, Diazotizing agent, 1,3-Dicarbonyl compound | Formation of an acyclic precursor | Creates the backbone needed for cyclization. |

| 2 | Acyclic precursor, Ammonia or Hydrazine derivative | Formation of an amidrazone intermediate | Introduces the necessary nitrogen atoms for the triazine ring. |

| 3 | Amidrazone intermediate, Cyclization agent (e.g., PPA) or heat | Intramolecular cyclization and dehydration | Forms the final aromatic 1,2,4-triazine ring. lodz.plnih.gov |

Strategic Use of Ethyl Oxalamidrazonate as a Precursor

The synthesis of Ethyl 1,2,4-triazine-3-carboxylate can be strategically designed using precursors that readily form the triazine ring. While the specific term "ethyl oxalamidrazonate" is not explicitly detailed in the provided research for this exact synthesis, closely related amidrazone intermediates are crucial.

For instance, a synthetic route toward a benzo[e] Current time information in Bangalore, IN.researchgate.nettriazine ethyl ester utilizes an amidrazone intermediate (referred to as compound 4 in the study) which is formed and subsequently cyclized under reductive conditions to yield the target ester. lodz.pl The formation of such amidrazones is a key step, as they possess the necessary N-N-C-N fragment required for building the 1,2,4-triazine heterocycle upon reaction with a 1,2-dicarbonyl equivalent.

Role of Ninhydrin (B49086) in Specific Synthetic Routes

Ninhydrin, or 2,2-dihydroxyindane-1,3-dione, is a well-known chemical reagent used for the detection of ammonia and primary or secondary amines. wikipedia.org Upon reaction with an amine, it produces a deeply colored blue or purple product known as Ruhemann's purple. wikipedia.org This reactivity makes it a valuable tool in analytical chemistry, such as in the Kaiser test to monitor the deprotection of amines in solid-phase peptide synthesis. wikipedia.org

However, within the reviewed literature, there is no evidence of ninhydrin being used as a direct reagent in the de novo synthesis of the this compound core. Its role is primarily analytical. Theoretically, it could be used to detect the presence of amine precursors or intermediates during a synthetic sequence, but it does not participate in the ring-forming reaction itself.

Functionalization and Derivatization of this compound

Once synthesized, this compound serves as a versatile building block for creating more complex molecules through reactions at both the ester group and the triazine ring.

Ester Modifications and Transformations

The ethyl ester moiety is a prime site for functionalization. The two most common transformations are hydrolysis and amidation.

Hydrolysis: The ester can be converted to its corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis (saponification) by heating the ester with an aqueous base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govchemguide.co.uklibretexts.orglibretexts.org The reaction is generally irreversible and yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. chemguide.co.uk In one documented procedure, a 1,2,4-triazine ethyl ester was hydrolyzed using a 10% NaOH solution in methanol (B129727) to form the corresponding carboxylic acid. nih.gov

Amidation: The ester group can be converted into an amide by reacting it with a primary or secondary amine. This transformation is particularly useful for creating libraries of new compounds. For example, this compound has been used as a building block to synthesize a series of novel ligands by reacting it with different polyamine cores. nih.gov This reaction creates a bidentate 1,2,4-triazine-3-carboxamide unit. nih.gov Similarly, related triazine carboxylic acids (obtained from ester hydrolysis) can be amidated with various substituted amines using standard coupling reagents like HOBt (Hydroxybenzotriazole) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.govnih.gov

Table 2: Examples of Derivatives from Ester Modification

| Starting Material | Reagents | Product Type | Significance |

|---|---|---|---|

| This compound | 1. aq. NaOH or KOH, heat 2. Acid (e.g., HCl) | 1,2,4-Triazine-3-carboxylic acid | Key intermediate for further functionalization, such as amidation. lodz.plnih.gov |

| This compound | Polyamine | 1,2,4-Triazine-3-carboxamide derivative | Synthesis of multidentate ligands for applications like metal extraction. nih.gov |

| 1,2,4-Triazine-3-carboxylic acid | Substituted primary amine, HOBt, EDCl, Triethylamine | N-substituted 1,2,4-triazine-3-carboxamide | Creation of diverse molecular structures for biological screening. nih.gov |

Nucleophilic and Electrophilic Reactions at the Triazine Nucleus

The reactivity of the 1,2,4-triazine ring itself is dominated by its electron-deficient nature. researchgate.net

Nucleophilic Reactions: The electron-poor character of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netacs.org This is particularly true when a good leaving group is present on the ring. For example, studies on the related 3-chloro-benzo[e] Current time information in Bangalore, IN.researchgate.nettriazine show that the chlorine atom can be readily displaced by a variety of nucleophiles, including aniline, morpholine, and sodium diethyl malonate, to afford the corresponding substituted products in high yields. lodz.pl Similarly, C(3)-SMe groups have been displaced by nucleophiles like secondary amines and methoxide. lodz.pl These examples demonstrate the susceptibility of the C3 position of the triazine ring to nucleophilic attack, a principle that applies to this compound derivatives.

Electrophilic Reactions: Conversely, electrophilic substitution reactions on the 1,2,4-triazine nucleus are rare. The electron-withdrawing nitrogen atoms deactivate the ring towards attack by electrophiles. Reactions like sulfonation and nitration often result in the cleavage of the triazine ring rather than substitution.

Compound Index

Substitution Reactions and Ligand Design

This compound serves as a fundamental scaffold in the design and synthesis of complex ligands, particularly those with applications in selective metal ion extraction. Its electron-deficient 1,2,4-triazine core is a key feature, making it a valuable synthon for creating ligands with specific binding properties.

Research has focused on using this compound as a foundational "building block" for constructing multidentate N-donor ligands. researchgate.net These ligands are of particular interest for applications such as the partitioning of trivalent actinides from lanthanides, a critical step in advanced nuclear fuel reprocessing cycles. researchgate.net The design strategy often involves substitution reactions where the triazine ring is functionalized to create larger, more complex molecules capable of forming stable complexes with specific metal ions. For instance, building upon the 1,2,4-triazine framework, libraries of derivatives can be designed and synthesized to screen for desired activities, such as the inhibition of specific enzymes. nih.gov This molecular hybridization approach allows for the systematic modification of the core structure to optimize its function as a ligand. nih.gov

Table 1: Application in Ligand Design

| Application Area | Ligand Type | Target Ions/Molecules | Reference |

|---|---|---|---|

| Nuclear Fuel Reprocessing | Multidentate N-donor ligands | Trivalent Actinides (e.g., Americium, Curium) | researchgate.net |

| Enzyme Inhibition | 3-amino-1,2,4-triazine derivatives | Pyruvate (B1213749) Dehydrogenase Kinases (PDKs) | nih.gov |

Condensation Reactions

The 1,2,4-triazine ring system, particularly when functionalized with groups like thiols or amines, readily participates in condensation reactions to form fused heterocyclic systems. These reactions are crucial for synthesizing a wide array of complex molecules with diverse chemical properties.

One significant transformation is the intramolecular condensation of S-alkylated 3-mercapto-1,2,4-triazine derivatives. For example, the reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate yields an intermediate β-keto ester, which then undergoes intramolecular cyclization to form thiazolo[3,2-b]-1,2,4-triazine derivatives. nih.gov This cyclization occurs regioselectively at the N2 position of the triazine ring. nih.gov Similarly, 3-thioxo-1,2,4-triazin-5-ones react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a condensation-cyclization sequence to produce thiazolo[3,2-b]-1,2,4-triazines. beilstein-journals.org

Furthermore, derivatives such as 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be condensed with various aldehydes, like vanillin (B372448) and crotonaldehyde, to form the corresponding anils or arylideneamino derivatives. researchgate.net

Table 2: Examples of Condensation Reactions Involving 1,2,4-Triazine Derivatives

| Triazine Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 6-substituted 3-mercapto-1,2,4-triazin-5-one | Ethyl 2-chloroacetoacetate | Thiazolo[3,2-b]-1,2,4-triazine | nih.gov |

| 3-thioxo-1,2,4-triazin-5-one | Dimethyl acetylenedicarboxylate (DMAD) | Thiazolo[3,2-b]-1,2,4-triazine | beilstein-journals.org |

| 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one | Various aldehydes (e.g., vanillin) | Arylideneamino derivatives (Anils) | researchgate.net |

Advanced Synthetic Approaches

Modern synthetic strategies for preparing 1,2,4-triazine derivatives increasingly incorporate catalytic methods and adhere to the principles of green chemistry to enhance efficiency and sustainability.

Catalytic Reaction Methodologies

Catalysis offers powerful tools for the synthesis of 1,2,4-triazines, enabling reactions under mild conditions with high selectivity. Rhodium-catalyzed reactions, for example, have been developed for the synthesis of 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org One such pathway involves the rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles, which generates a common intermediate that can be cyclized under different conditions to yield various substitution patterns on the 1,2,4-triazine ring. organic-chemistry.org These catalytic approaches provide flexible and efficient routes to functionalized 1,2,4-triazines that may be difficult to access through traditional methods. organic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr In the context of 1,2,4-triazine synthesis, this involves optimizing reaction efficiency, maximizing atom economy, and utilizing environmentally benign techniques. snu.ac.kr

A notable example is the use of microwave irradiation in the intramolecular cyclization of triazine derivatives. nih.gov Compared to classical heating, microwave-assisted synthesis can dramatically reduce reaction times (e.g., from 60 minutes to 20 minutes) and improve product yields (e.g., from ~66-75% to ~80-88%). nih.gov This increased efficiency leads to less energy consumption and potentially less waste. The selection of starting materials and the design of the synthetic pathway are the most significant factors in determining the environmental impact of a chemical process. snu.ac.kr By choosing pathways with high atom economy, where a greater proportion of the reactants are incorporated into the final product, the intrinsic efficiency of the synthesis is improved, and waste is minimized. snu.ac.kr

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For 1,2,4-triazine derivatives, studies have revealed complex, non-synchronous pathways that govern their reactivity and rearrangements.

Regio- and Diastereoselective Cycloadditions

A significant synthetic transformation of the 1,2,4-triazine scaffold involves the regio- and diastereoselective 1,3-dipolar cycloaddition of 1,2,4-triazin-1-ium ylides. While not starting directly from this compound in all published instances, the methodology is applicable to a range of substituted 1,2,4-triazines. The process typically begins with the N-alkylation of the 1,2,4-triazine to form a stable 1-alkyl-1,2,4-triazinium salt. mdpi.com These salts serve as precursors to triazinium ylides, which are generated in situ and react with electron-poor dipolarophiles to yield polysubstituted pyrrolo[2,1-f] mdpi.comCurrent time information in Bangalore, IN.mdpi.comtriazines in a single step. mdpi.comresearchgate.net

The alkylation of the triazine ring is a crucial first step, with reagents like methyl or ethyl triflate proving effective. scispace.com For 3-substituted triazines, this alkylation occurs selectively at the N1 position. scispace.com The subsequent cycloaddition with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), proceeds in the presence of a base like N,N-diisopropylethylamine (DIPEA). researchgate.netscispace.com

The reaction tolerates a variety of substituents on the triazine ring. For instance, cycloadditions of triazinium salts bearing different aryl groups at position 5 have been shown to proceed smoothly, affording the desired pyrrolo[2,1-f] mdpi.comCurrent time information in Bangalore, IN.mdpi.comtriazines in good to very good yields. scispace.com Generally, it has been observed that cycloadditions involving ethyl triazinium ylides result in higher yields compared to their methylated counterparts. scispace.com

Experimental data, supported by DFT calculations, have demonstrated that these cycloaddition reactions can be both regio- and diastereoselective. mdpi.com This stereochemical control is valuable for the synthesis of complex, biologically active molecules. The resulting polysubstituted pyrrolotriazine scaffold can be further modified, for example, through selective cross-coupling reactions, highlighting the synthetic utility of this methodology. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition of 1,2,4-Triazinium Ylides with DMAD

| Triazinium Precursor (Substituents) | Dipolarophile | Product (Yield) | Reference |

| 5-Aryl substituted triazinium salts | DMAD | Corresponding pyrrolo[2,1-f] mdpi.comCurrent time information in Bangalore, IN.mdpi.comtriazines (up to 84%) | scispace.com |

| Ethyl triazinium ylides | DMAD | Higher yields compared to methylated analogues | scispace.com |

| 3-Thiomethyl substituted cycloadduct | Phenylboronic acid | Liebeskind–Srogl cross-coupling product | mdpi.com |

Inverse Electron-Demand Diels–Alder (IEDDA) Reactions of Triazines

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene for inverse electron-demand Diels-Alder (IEDDA) reactions. mdpi.comsioc-journal.cn In this type of cycloaddition, the diene is electron-poor, and it reacts with an electron-rich dienophile. sioc-journal.cn The presence of an electron-withdrawing group, such as the ethyl carboxylate at the C3 position of this compound, enhances the reactivity of the triazine in IEDDA reactions. Current time information in Bangalore, IN.

The IEDDA reaction of 1,2,4-triazines typically proceeds with the formation of new bonds across the C3 and C6 positions, followed by the retro-Diels-Alder extrusion of a molecule of nitrogen (N₂), leading to the formation of a pyridine (B92270) ring. Current time information in Bangalore, IN. This transformation is a powerful tool for the synthesis of substituted pyridines and other nitrogen-containing heterocycles. mdpi.com

The reaction partners for 1,2,4-triazines in IEDDA reactions are typically electron-rich alkenes and alkynes. mdpi.com Strained dienophiles are particularly reactive and can undergo cycloaddition under physiological conditions, which has led to the application of this chemistry in the field of bioorthogonal chemistry for labeling biomolecules. Current time information in Bangalore, IN.mdpi.com The reaction rate of 1,2,4-triazines in IEDDA reactions is generally slower than that of 1,2,4,5-tetrazines, but the introduction of electron-withdrawing substituents can significantly improve the kinetics. Current time information in Bangalore, IN.

The scope of the IEDDA reaction of 1,2,4-triazines has been explored in the total synthesis of natural products, where it provides a strategic and efficient means to construct complex heterocyclic cores. scispace.com The reaction's utility is further expanded by its compatibility with a wide range of functional groups.

Table 2: General Scheme of IEDDA Reaction of 1,2,4-Triazines

| Diene | Dienophile | Key Steps | Product | Reference |

| 1,2,4-Triazine (e.g., with electron-withdrawing group) | Electron-rich alkene/alkyne | [4+2] cycloaddition | Substituted Pyridine | Current time information in Bangalore, IN. |

| Retro-Diels-Alder (N₂ extrusion) |

Oxidative Cyclization Pathways

Spectroscopic Characterization and Structural Elucidation of Ethyl 1,2,4 Triazine 3 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For ethyl 1,2,4-triazine-3-carboxylate, the ¹H-NMR spectrum exhibits characteristic signals for the ethyl group and the triazine ring protons.

The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and resonate as a quartet, while the methyl protons (-CH₃) appear as an upfield triplet due to coupling with the methylene protons.

The protons on the 1,2,4-triazine (B1199460) ring itself have distinct chemical shifts. For the parent 1,2,4-triazine, the proton signals are well-defined. chemicalbook.com In derivatives, the position of these signals can be influenced by the nature and position of substituents. For instance, in some 1,2,4-triazine derivatives, the C4H proton of the triazine ring can be observed at specific ppm ranges, which can shift based on the electronic effects of neighboring groups. mdpi.com The presence of various substituents can lead to complex splitting patterns and shifts in the proton signals, which require detailed analysis, sometimes aided by two-dimensional NMR techniques like COSY, to assign definitively. researchgate.nettdx.cat

Interactive Data Table: Representative ¹H-NMR Chemical Shifts (δ) for Protons in 1,2,4-Triazine Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Triazine Ring H | 8.0 - 9.5 | s or d | Chemical shift is highly dependent on substituents. |

| -OCH₂CH₃ (Methylene) | 4.0 - 4.5 | q | Couples with the methyl protons. |

| -OCH₂CH₃ (Methyl) | 1.2 - 1.5 | t | Couples with the methylene protons. |

| Aromatic Protons (Substituents) | 7.0 - 8.5 | m | Complex multiplets are common for phenyl or other aromatic substituents. mdpi.com |

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, distinct signals are observed for the carbonyl carbon of the ester, the ethyl group carbons, and the carbons of the triazine ring.

The carbonyl carbon is typically the most deshielded, appearing at the downfield end of the spectrum. The carbons of the ethyl group, -CH₂- and -CH₃, have characteristic chemical shifts. The triazine ring carbons also have specific resonances, the positions of which are sensitive to substitution patterns on the ring. researchgate.netspectrabase.comchemicalbook.com For instance, in a study of 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, the C3 carbon of the triazine ring was observed at 160.5 ppm. mdpi.com The analysis of ¹³C-NMR spectra, often in conjunction with DEPT experiments, allows for the unambiguous assignment of each carbon atom in the molecule. researchgate.net

Interactive Data Table: Representative ¹³C-NMR Chemical Shifts (δ) for Carbons in this compound and its Derivatives

| Carbon | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C=O (Ester) | 160 - 175 | Deshielded due to the electronegative oxygen atoms. mdpi.comrsc.org |

| Triazine Ring Carbons | 140 - 165 | Chemical shifts are influenced by the nitrogen atoms and substituents. mdpi.commdpi.com |

| -OCH₂CH₃ (Methylene) | 60 - 65 | Adjacent to the ester oxygen. rsc.org |

| -OCH₂CH₃ (Methyl) | 13 - 15 | Typical value for an ethyl ester methyl group. rsc.org |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, probe the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. A very strong band for the C=O stretching vibration of the ester group is typically observed in the region of 1720-1740 cm⁻¹. mdpi.com The C=N stretching vibrations of the 1,2,4-triazine ring appear as medium to strong bands around 1600 cm⁻¹. mdpi.com Additionally, C-O stretching vibrations from the ester group are found in the 1200-1300 cm⁻¹ region. mdpi.com The presence of aromatic substituents will also give rise to characteristic C=C stretching and C-H bending vibrations. researchgate.net High-resolution IR spectroscopy of 1,2,4-triazine vapor has allowed for detailed analysis of its rotational and centrifugal distortion constants. nih.govnih.gov

Interactive Data Table: Characteristic FTIR Absorption Frequencies for this compound and Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 | Strong |

| C=N (Triazine Ring) | Stretching | ~1600 | Medium to Strong |

| C-O (Ester) | Stretching | 1200 - 1300 | Medium to Strong |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

| C-H (Aromatic/Ring) | Stretching | 3000 - 3100 | Variable |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for 1,2,4-triazine derivatives often involve the loss of substituents from the triazine ring. tsijournals.comderpharmachemica.come3s-conferences.org For instance, the cleavage of the ester group could lead to fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃) or the entire carboxylate group (-COOCH₂CH₃). The stability of the resulting fragments can provide further insight into the compound's structure. tsijournals.com Electrospray ionization mass spectrometry (ESI-MS) is a particularly useful technique for the characterization of triazine herbicides and their derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For derivatives of 1,2,4-triazine, X-ray crystallography has been instrumental in confirming their molecular structures and understanding their packing in the solid state. nih.govacs.org For example, the crystal structure of a 1,2,4-triazine derivative was determined to have a triclinic crystal system with a P-1 space group. mdpi.com In another study, the crystal structures of 1,2,4-triazine derivatives bound to the adenosine (B11128) A₂A receptor revealed key binding interactions. acs.org The solid-state structure of triazine tricarboxylates has also been investigated, showing layered structures with the triazine units arranged in zigzag strands. researchgate.net This detailed structural information is invaluable for understanding the physical properties and intermolecular forces that govern the behavior of these compounds in the solid state.

Crystal Structure Analysis

For instance, the crystal structure of a related derivative, Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate , was determined to be in the monoclinic acentric space group Cc. mdpi.com In another case, a thiazolo[3,2-b]-1,2,4-triazine derivative, the bicyclic core was found to be nearly planar, with the benzene (B151609) ring substituent oriented almost perpendicularly to it. nih.gov The ester group, in this instance, was observed to be nearly coplanar with the bicyclic fragment. nih.gov

A study on Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate revealed a monoclinic space group P21/n. researchgate.net Such data is critical for understanding the fundamental solid-state arrangement of these heterocyclic systems.

A summary of crystallographic data for a representative 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide , is presented below. This compound exhibits a triclinic crystal system with the space group P-1.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.03416 |

| b (Å) | 13.73010 |

| c (Å) | 16.00670 |

| α (°) | 113.4230 |

| β (°) | 94.4060 |

| γ (°) | 93.0050 |

| Volume (ų) | 807.795512 |

Table 1: Crystallographic data for a representative 1,2,4-triazine derivative.

Intermolecular Interactions in Crystalline Forms

The stability of a crystal lattice is governed by a network of intermolecular interactions. In the derivatives of this compound, a variety of non-covalent interactions play a crucial role in defining the supramolecular architecture.

In the absence of strong hydrogen bond donors in some derivatives, weaker interactions such as C–H···O and C–H···N hydrogen bonds, as well as π-π stacking interactions, become dominant in the crystal packing. mdpi.comresearchgate.net For example, in the crystal structure of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate , the packing is stabilized by a combination of C–H···O and C–H···N bonds, alongside π-π interactions involving the triazole rings. mdpi.com

The study of pyrazolo[5,1-c] nih.govontosight.aitriazine derivatives has shown the formation of one-dimensional infinite chains through intermolecular N-H···O/N hydrogen bonding. nih.gov These chains are further linked by short E···E (where E is a chalcogen) and E···C/N interactions. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. For a derivative of a furo[2,3-f]isoindole-4-carboxylate, this analysis revealed that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing.

UV-Visible Spectroscopy and Optical Properties

The electronic properties of this compound and its derivatives have been explored using UV-Visible spectroscopy and photoluminescence studies, providing insights into their potential for optical applications.

Electronic Absorption and Photoluminescence Studies

The UV-Vis absorption spectra of 1,2,4-triazine derivatives are typically characterized by absorption bands in the UV and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. The exact position and intensity of these bands are influenced by the nature and position of substituents on the triazine core.

For a series of 1,2,4-triazine derivatives studied for their application in dye-sensitized solar cells, the experimental maximum absorption wavelengths were observed in the range of 350-400 nm. nih.gov Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to further understand these electronic transitions. nih.gov

Photoluminescence (PL) spectroscopy reveals the emissive properties of these compounds. For a novel 1,2,4-triazine derivative, photoluminescence emission peaks were observed in the blue-violet region of the spectrum. An as-deposited thin film of this compound showed emission peaks centered at 473 nm and 490 nm, with a shoulder at 422 nm. Upon annealing, the photoluminescence spectrum exhibited a more complex pattern with multiple emission peaks, suggesting changes in the solid-state packing and electronic structure.

| Sample | Photoluminescence Emission Peaks (nm) |

| As-deposited film of a 1,2,4-triazine derivative | 473, 490 (shoulder at 422) |

| Annealed film of a 1,2,4-triazine derivative | 274, 416, 439, 464, 707 (shoulder at 548) |

Table 2: Photoluminescence data for a representative 1,2,4-triazine derivative before and after annealing.

Diffused Reflectance Spectroscopy (DRS)

Diffused Reflectance Spectroscopy is a valuable technique for determining the optical band gap of powdered samples. For a novel 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, the estimated optical band transitions from DRS were found to be 2.07 eV and 2.67 eV. The indirect optical band gap for thin films of the same compound was estimated to be 3.6 eV from UV-Vis spectroscopy. These values are crucial for evaluating the potential of these materials in semiconductor and optoelectronic devices.

Applications in Organic Synthesis

Building Block for the Synthesis of More Complex Heterocyclic Systems

Ethyl 1,2,4-triazine-3-carboxylate serves as a versatile building block for the synthesis of a wide variety of more complex heterocyclic systems. researchgate.net The reactivity of both the triazine ring and the ester functionality allows for a range of chemical transformations. For example, it can be used to construct fused heterocyclic systems, such as pyrazolo[5,1-c] nih.goveurekaselect.comCurrent time information in Bangalore, IN.triazines and thiazolo[3,2-b]-1,2,4-triazines, which are of interest for their potential biological activities. nih.govresearchgate.net The ability to introduce various substituents onto the triazine core further expands the scope of accessible molecular architectures.

Reactant in Cycloaddition Reactions (e.g., Inverse-Electron-Demand Diels-Alder Reactions)

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it an excellent diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. This type of reaction, where an electron-rich dienophile reacts with an electron-poor diene, is a powerful tool for the synthesis of new heterocyclic rings. This compound can react with various dienophiles, such as enamines and ynamines, to afford pyridines and other nitrogen-containing heterocycles after the extrusion of dinitrogen. This methodology provides a regioselective and efficient route to highly substituted aromatic systems.

Pharmacological and Biological Activity Investigations of 1,2,4 Triazine Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of 1,2,4-triazine (B1199460) have been recognized for their significant antimicrobial properties, exhibiting both antibacterial and antifungal activities. benthamdirect.comijpsr.info Researchers have synthesized various novel 1,2,4-triazine derivatives and tested their efficacy against a range of microbial pathogens. tandfonline.comscholarsresearchlibrary.com

Some synthesized 3-thio-1,2,4-triazine derivatives have shown inhibitory effects on the growth of Gram-positive bacteria and fungi at concentrations between 5-20 microgram/ml. nih.gov In another study, a series of 1,2,4-triazine derivatives were synthesized through the condensation of substituted 4-(2-chloro-quinoline-3-yl methylene)-2-[phenyl-4H-oxazol-5-one with phenyl hydrazine. scholarsresearchlibrary.com These compounds were then evaluated for their antimicrobial activity. scholarsresearchlibrary.com Certain compounds from this series, such as 3b and 3f, were found to be active against E. coli, while compounds 3c and 3f showed activity against S. aureus. scholarsresearchlibrary.com Additionally, compounds 3b, 3c, and 3g demonstrated notable activity against B. subtillis. scholarsresearchlibrary.com

Further research into 3-(3-(3-chlorophenyl)pyrrolidin-1-yl)-1,2,4-triazin-6-amine revealed promising antibiotic activity against a wide variety of drug-resistant Staphylococcus aureus strains, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis. ijpsr.info The antifungal activity of some derivatives has been evaluated against various fungal strains, including Candida albicans, Fusarium oxysporum, Aspergillus flavus, and Aspergillus niger. ijpsr.info The antimicrobial effects are typically quantified using metrics such as inhibition zone diameter (IZD), minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC). tandfonline.com

| Compound Class/Derivative | Activity Type | Target Microorganism(s) | Key Findings | Citation |

|---|---|---|---|---|

| 3-thio-1,2,4-triazine derivatives | Antibacterial, Antifungal | Gram-positive bacteria, Fungi | Inhibited growth at 5-20 µg/ml. | nih.gov |

| Quinoline-substituted 1,2,4-triazines (3b, 3f) | Antibacterial | E. coli | Demonstrated activity against E. coli. | scholarsresearchlibrary.com |

| Quinoline-substituted 1,2,4-triazines (3c, 3f) | Antibacterial | S. aureus | Showed activity against S. aureus. | scholarsresearchlibrary.com |

| Quinoline-substituted 1,2,4-triazines (3b, 3c, 3g) | Antibacterial | B. subtillis | Good comparative activity against B. subtillis. | scholarsresearchlibrary.com |

| 3-(3-(3-chlorophenyl)pyrrolidin-1-yl)-1,2,4-triazin-6-amine | Antibacterial | Drug-resistant S. aureus, M. tuberculosis, B. anthracis | Displayed promising antibiotic activity. | ijpsr.info |

| Various 1,2,4-triazine derivatives | Antifungal | C. albicans, F. oxysporum, A. flavus, A. niger | Screened for in vitro antifungal activity. | ijpsr.info |

Antineoplastic and Anticancer Activities

The 1,2,4-triazine scaffold is a prominent structural motif in the development of novel anticancer agents. nih.govnih.gov Numerous derivatives, including N-oxides and fused systems, have been synthesized and have shown remarkable antitumor activity, with some advancing to clinical trials. nih.gov These compounds can induce cancer cell death through interference with various signaling pathways. nih.gov

One study focused on the synthesis of 1,2,4-triazine analogs and evaluated their antitumor activity against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). researchgate.net Another investigation involved synthesizing novel 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-substituted benzo/(thiazol)-2-yl)acetamide derivatives and screening them against the lung adenocarcinoma cell line A549. nih.gov In this series, compound 3b, which contains a 6-methylbenzothiazole (B1275349) moiety, was identified as the most active antitumor compound, demonstrating a selective profile and inducing a high level of apoptotic cell death. nih.gov

Further research on xanthone- and acridone-1,2,4-triazine conjugates revealed significant in vitro antiproliferative activities against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines. mdpi.com Specifically, compounds 7a and 7e showed low toxicity to normal human embryonic kidney (HEK-293) cells, and compound 7e was found to activate apoptotic mechanisms in glioblastoma cells. mdpi.com Additionally, certain 1,2,4-triazine derivatives were synthesized and tested against human hepatocellular carcinoma cell lines (HepG-2), with compounds 4a (IC50= 2.7μM), 5a (IC50= 1.5μM), and 5b (IC50= 3.9μM) showing promising inhibitory growth efficacy. benthamdirect.com

| Compound/Derivative | Cancer Cell Line(s) | Activity/Key Findings | Citation |

|---|---|---|---|

| 1,2,4-triazine analogs (71-75) | MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | Inhibited the growth of tested human tumor cell lines. | researchgate.net |

| Compound 3b (6-methylbenzothiazole moiety) | A549 (Lung Adenocarcinoma) | Most active, selective profile, induced high apoptosis. | nih.gov |

| Xanthone/Acridone Conjugates (7a, 7e, 9e, 14a, 14b) | HCT116 (Colorectal), A-172 (Glioblastoma), Hs578T (Breast) | Good in vitro antiproliferative activities. | mdpi.com |

| Compound 7e (Acridone Conjugate) | A-172 (Glioblastoma) | Activates apoptotic mechanisms and inhibits proliferation. | mdpi.com |

| Compounds 4a, 5a, 5b | HepG-2 (Hepatocellular Carcinoma) | Promising inhibitory growth with IC50 values of 2.7µM, 1.5µM, and 3.9µM, respectively. | benthamdirect.com |

| Methyl-nitro-imidazole-triazine derivatives (V, XII, XIII) | Sarcoma 180 | Inhibited growth by 75% in vivo. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

1,2,4-Triazine derivatives have been identified as possessing potent anti-inflammatory properties. researchgate.netnih.govresearchgate.net A variety of novel N-arylidene-N'-[5-(4-isobutylphenyl)- researchgate.netacs.orgnih.gov-triazin-3-yl] hydrazines and related compounds were synthesized and studied for their analgesic and anti-inflammatory activities. nih.gov Within this series, compound 4f displayed the highest anti-inflammatory activity, while compound 6d showed a dual analgesic-anti-inflammatory effect without causing ulcerogenicity. nih.gov

Another study synthesized a series of 1,2,4-triazine derivatives and evaluated them for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. ptfarm.pl It was noted that compounds bearing a sulfur atom generally exhibited better activity than those with an oxygen atom. researchgate.netptfarm.pl

Recent investigations have explored the role of 1,2,4-triazine derivatives in preventing the inflammatory cascade mediated by the interaction of Advanced Glycation End-products (AGEs) and their receptor (RAGE). unibs.itnih.gov In a study using THP-1 monocytes, derivatives 22 and 23 were found to be potent antiglycation agents. unibs.itnih.gov These compounds effectively inhibited the AGE-induced signaling of inflammatory mediators like p38 and NF-κβ. unibs.itnih.gov They also suppressed the induction of COX-2 and its product PGE2, demonstrating their potential to suppress inflammatory responses in diabetic conditions. unibs.itnih.gov

Antiviral Properties, including Anti-HIV

The 1,2,4-triazine nucleus is a core component of various compounds with significant antiviral activity, including against HIV and influenza viruses. ijpsr.inforesearchgate.netresearchgate.net The antiviral potential of this class of compounds has been a subject of extensive research. researchgate.netnih.gov

One notable derivative, Triazavirin (TZV), a 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivative, has been shown to be an effective inhibitor of human influenza A and B viruses. asm.org TZV successfully suppressed virus replication in cell culture and protected mice from lethal challenges with both influenza A and B viruses. asm.org Its efficacy extends to a rimantadine-resistant influenza strain and avian influenza A (H5N1) viruses. asm.org

In other research, a series of 2,4-disubstituted pyrrolo[2,1-f] researchgate.netacs.orgnih.govtriazines were synthesized and tested against influenza virus strain A/Puerto Rico/8/34 (H1N1). mdpi.com Among these, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] researchgate.netacs.orgnih.govtriazine-5,6-dicarboxylate was identified as having the best antiviral activity, with an IC50 of 4 µg/mL and a high selectivity index of 188. mdpi.com The mechanism of action for these compounds is suggested to involve the inhibition of neuraminidase. mdpi.com Furthermore, various 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones have been reported to show excellent antiviral properties. researchgate.net

Central Nervous System (CNS) Activities

Derivatives of 1,2,4-triazine have been investigated for their effects on the central nervous system, showing potential as anxiolytic, neuroleptic, and anticonvulsant agents, as well as antagonists for specific neurological receptors. researchgate.netnih.gov

A series of 1,2,4-triazine derivatives were synthesized and evaluated for their anti-anxiety activities. researchgate.netptfarm.plnih.gov The screening was conducted using models such as the Forced Swimming Test (FST) to identify potential antidepressant and anxiolytic effects. ptfarm.pl The results indicated that many of the synthesized triazine compounds possessed good activity. researchgate.netnih.gov A notable structure-activity relationship was observed where compounds containing a sulfur atom demonstrated better activity compared to their oxygen-bearing counterparts. researchgate.netptfarm.pl In a study of novel condensed triazines, compound 13 exhibited activating behavior and significant antianxiety effects, comparable to diazepam, along with antidepressant properties. nih.gov

Structure-based drug design has led to the discovery of potent and selective 1,2,4-triazine derivatives as antagonists of the adenosine (B11128) A2A receptor, which is a key target for the treatment of Parkinson's disease. acs.orgnih.govnih.gov The initial discovery was the 5,6-diphenyl-1,2,4-triazine-3-amine scaffold, which showed antagonist activity at the receptor. acs.orgnih.gov

Optimization of this series led to the identification of compound 4k, which demonstrated high oral bioavailability and potent in vivo efficacy in a rat catalepsy model, a preclinical model for Parkinson's disease. acs.orgnih.govsemanticscholar.org X-ray crystallography of related compounds (4e and 4g) bound to the A2A receptor revealed that these molecules bind deep within the orthosteric binding site, interacting with key residues like Asn253. acs.orgnih.gov This line of research has successfully produced preclinical candidates for the potential treatment of Parkinson's disease. acs.org

Miscellaneous Biological Activities

Beyond their application in psychiatric disorders, 1,2,4-triazine derivatives have demonstrated a broad range of other biological activities. ijpsr.info

Analgesic and Antihypertensive Properties

Certain 1,2,4-triazine derivatives have been investigated for their analgesic and antihypertensive effects. ijpsr.info A study on novel 3-hydrazino-5-phenyl-1,2,4-triazines identified several compounds with antihypertensive activity in spontaneously hypertensive rats. nih.gov While none were as efficacious as the standard, hydralazine, some derivatives exhibited a better therapeutic index due to lower toxicity. nih.gov

Table 2: Antihypertensive Activity and Toxicity of Selected 3-Hydrazino-5-phenyl-1,2,4-triazine Derivatives

| Compound | Antihypertensive Activity | LD50 (mg/kg, mouse) |

|---|---|---|

| 6b | Moderate | >300 |

| 7c | Moderate | >300 |

| 8f | Moderate | >300 |

| 9g | Moderate | >300 |

| 11d | Active | >300 |

Cardiotonic, Nootropic, and Antihistaminergic Activities

The structural versatility of the 1,2,4-triazine nucleus has led to the discovery of derivatives with cardiotonic, nootropic, and antihistaminergic properties. ijpsr.info For instance, a series of 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones has been shown to be potent inhibitors of antigen-induced histamine (B1213489) release from rat peritoneal mast cells. nih.gov The most potent compound in this series, 2-acetyl-7-chloro-5-n-propyl-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, exhibited an I50 value of 0.1 µM, making it significantly more potent than the reference drug disodium (B8443419) cromoglycate. nih.gov

Table 3: Antihistaminergic Activity of a 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-dione Derivative

| Compound | I50 (µM) for Inhibition of Histamine Release |

|---|---|

| 2-acetyl-7-chloro-5-n-propyl-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione (1x) | 0.1 |

Anti-protozoal and Antimalarial Applications

The 1,2,4-triazine scaffold is also a key component in compounds with anti-protozoal and antimalarial activity. ijpsr.info Research in this area has led to the development of various derivatives that show promise in combating parasitic infections.

Cyclin-Dependent Kinase (CDK) Inhibition

In the field of oncology, 1,2,4-triazine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. ijpsr.info For example, nih.govacs.orgrsc.orgtriazine-pyridine derivatives have demonstrated potent inhibitory activity across a broad spectrum of CDKs. nih.gov One such compound exhibited excellent potency against CDK1, CDK2, and CDK5, with submicromolar activity against CDK4, CDK6, and CDK7, highlighting its potential as a valuable tool for cancer research. nih.gov

Table 4: Inhibitory Potency of a nih.govacs.orgrsc.orgTriazine-Pyridine Derivative (Compound 53) against Various CDKs

| CDK | IC50 (µM) |

|---|---|

| CDK1 | 0.021 |

| CDK2 | 0.007 |

| CDK4 | 0.308 |

| CDK5 | 0.003 |

| CDK6 | 0.356 |

| CDK7 | 0.126 |

Estrogen Receptor Modulators

1,2,4-triazine derivatives have also been explored as estrogen receptor (ER) modulators for applications in hormone-dependent cancers like breast cancer. ijpsr.info Some triazine compounds have been shown to interact with estrogen receptors. For example, the triazine derivative 2,4,6 (O-nitrophenyl amino) 1,3,5-triazine (B166579) (O-NPAT) has been studied for its binding affinity to different receptors, showing interaction with the epidermal growth factor receptor (EGFR) and some deviation in binding to estrogen receptors alpha (ERα) and beta (ERβ) compared to tamoxifen. frontiersin.org Other studies have noted that certain chlorotriazines can exhibit antiestrogenic activity, though their direct binding to the estrogen receptor is weak, suggesting that their mechanism of action may involve more than just receptor binding. researchgate.net

Table 5: Receptor-Ligand Binding Affinities of a Triazine Derivative

| Compound | Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| O-NPAT | EGFR | -7.1 |

| ERα | Showed deviation | |

| ERβ | Showed deviation | |

| PR | Showed deviation | |

| Tamoxifen (Reference) | EGFR | -7.7 |

| ERα | - | |

| ERβ | - | |

| PR | - |

Antiparasitic Activities

The 1,2,4-triazine nucleus is a key pharmacophore in the development of novel antiparasitic agents. Research has particularly highlighted its potential in combating malaria, a disease caused by Plasmodium parasites.

A notable example is the investigation into bis-1,2,4-triazine compounds. nih.gov One such compound, MIPS-0004373, has demonstrated potent and rapid activity against all blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov This compound exhibits excellent in vitro activity against the asexual blood stages of the parasite. nih.gov Furthermore, studies on its mechanism suggest a low propensity for the development of drug resistance, as prolonged in vitro exposure did not lead to stable resistant parasite lines. nih.gov While MIPS-0004373 shows strong efficacy against sexually committed ring-stage parasites, its activity against mature gametocytes is limited to inhibiting male gametocyte viability. nih.gov The unique antimalarial properties of bis-1,2,4-triazines suggest they may act via a novel mechanism of action, making them a promising area for further development in the fight against malaria. nih.gov The broad biological activity of 1,2,4-triazine derivatives also includes antiprotozoal applications. ijpsr.info

Inhibition of Enzymes or Receptors

Derivatives of 1,2,4-triazine have been extensively studied as inhibitors of various enzymes and receptors, demonstrating their versatility in targeting key biological pathways.

Enzyme Inhibition:

α-Glucosidase Inhibition: A series of novel 1,2,4-triazine derivatives bearing a carbazole (B46965) moiety has been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Many of these compounds displayed potent inhibition, with IC50 values ranging from 4.27 ± 0.07 μM to 47.75 ± 0.25 μM. nih.gov Compound 7k from this series was identified as the most potent inhibitor, with an IC50 value of 4.27 ± 0.07 μM, which is significantly more active than the standard drug acarbose. nih.gov Kinetic studies revealed that compound 7k acts as a non-competitive inhibitor of α-glucosidase, with a Ki of 4.43 μM. nih.gov Molecular docking studies further confirmed the binding interactions of this compound with the enzyme. nih.gov

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition: Hybrid molecules incorporating a 1,2,4-amino triazine subunit have been developed as inhibitors of pyruvate dehydrogenase kinases (PDKs), which are key regulators in cancer cell metabolism. nih.gov These derivatives have shown a promising ability to inhibit the enzymatic activity of PDK1 and PDK4. nih.gov This inhibition of PDKs is a crucial mechanism for targeting the altered metabolism of cancer cells, and these compounds have demonstrated strong antiproliferative activity against pancreatic cancer cells in both 2D and 3D models. nih.gov

Receptor Inhibition:

Adenosine A2A Receptor Antagonism: 1,2,4-Triazine derivatives have been identified as potent, selective, and orally efficacious antagonists of the adenosine A2A receptor. nih.govnih.govacs.org The discovery was initiated by testing the commercially available compound 5,6-diphenyl-1,2,4-triazin-3-amine (B183220), which showed antagonist activity with a pKi of 6.93. nih.gov Through structure-based drug design, potent antagonists were developed. nih.govnih.govacs.org X-ray crystallography of compounds 4e and 4g bound to the receptor revealed that they bind deep within the orthosteric binding cavity. nih.govnih.gov The optimized compound 4k demonstrated desirable drug-like properties, including high oral bioavailability and potent in vivo efficacy, highlighting the potential of this series for treating conditions like Parkinson's disease. nih.govacs.org

Table 1: Inhibition of Enzymes and Receptors by 1,2,4-Triazine Derivatives

| Compound/Series | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 7k (Carbazole-Triazine) | α-Glucosidase | IC50: 4.27 ± 0.07 μM | Non-competitive inhibitor with Ki of 4.43 μM. | nih.gov |

| 1,2,4-Amino-Triazine Hybrids | Pyruvate Dehydrogenase Kinase (PDK1 & PDK4) | Enzyme Inhibition | Showed strong antiproliferative activity in pancreatic cancer models. | nih.gov |

| 4k (Diphenyl-Triazine derivative) | Adenosine A2A Receptor | Potent Antagonist | High oral bioavailability and in vivo efficacy. | nih.govacs.org |

| 5,6-diphenyl-1,2,4-triazin-3-amine | Adenosine A2A Receptor | pKi = 6.93 | Initial hit compound for antagonist development. | nih.gov |

Leucyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis, making them attractive targets for antimicrobial agents. tandfonline.comrsc.org Leucyl-tRNA synthetase (LeuRS), in particular, has been validated as a therapeutic target. tandfonline.comscispace.com

Researchers have identified inhibitors of Mycobacterium tuberculosis LeuRS among derivatives of 5-phenylamino-2H- nih.govnih.govacs.orgtriazin-3-one. tandfonline.com Two compounds from this series, 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H- nih.govnih.govacs.orgtriazin-3-one and 5-(5-chloro-2-hydroxy-phenylamino)-2H- nih.govnih.govacs.orgtriazin-3-one, were found to be the most active. tandfonline.com These compounds inhibit M. tuberculosis LeuRS with IC50 values of 7.6 μM and 7.2 μM, respectively. tandfonline.com Importantly, these compounds demonstrated selectivity, with inhibitory activity against the pathogenic LeuRS being approximately 10-fold greater than against the human cytoplasmic LeuRS (IC50 values of 68.9 μM and 76.5 μM, respectively). tandfonline.com This selectivity is crucial for the development of safe and effective antimicrobial drugs. rsc.org The discovery of these 1,2,4-triazine-based inhibitors opens a new avenue for developing novel antibiotics against tuberculosis, a disease increasingly affected by multidrug resistance. tandfonline.com

Table 2: Inhibition of M. tuberculosis Leucyl-tRNA Synthetase by 5-phenylamino-2H- nih.govnih.govacs.orgtriazin-3-one Derivatives

| Compound | M. tuberculosis LeuRS IC50 (μM) | Human Cytoplasmic LeuRS IC50 (μM) | Selectivity (Human/Mtb) | Reference |

|---|---|---|---|---|

| 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H- nih.govnih.govacs.orgtriazin-3-one | 7.6 | 68.9 | ~9.1x | tandfonline.com |

| 5-(5-chloro-2-hydroxy-phenylamino)-2H- nih.govnih.govacs.orgtriazin-3-one | 7.2 | 76.5 | ~10.6x | tandfonline.com |

Structure Activity Relationship Sar Studies of Ethyl 1,2,4 Triazine 3 Carboxylate Analogues

Impact of Substituent Variation on Biological Potency

The electronic nature of substituents plays a critical role in modulating the biological activity of 1,2,4-triazine (B1199460) analogues. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, influencing its binding affinity to target proteins.

Research on C(3)-substituted benzo[e] nih.govacs.orgqub.ac.uktriazines has shown a significant effect of the substituent on the π-π* transition energy. nih.gov A good correlation was observed between the 1H NMR chemical shift and the Hammett substituent constant σp, quantitatively demonstrating the influence of the C(3) substituent on the electronic structure of the triazine ring system. nih.gov In a series of G-protein-coupled receptor 84 (GPR84) antagonists based on a 1,2,4-triazine scaffold, the introduction of an electronegative fluorine atom at the 5-position of an indole (B1671886) ring attached to the triazine core resulted in a decrease in activity. nih.gov Similarly, fusing a (hetero)arene ring to the triazine core also alters the electronic properties of the molecule, which can be observed through UV-vis spectroscopy. mdpi.com

The size and spatial arrangement of substituents (steric effects) are paramount in determining how a ligand fits into its biological target's binding pocket. In the development of adenosine (B11128) A2A receptor antagonists, in silico binding models suggested that only small substituents would be tolerated in certain regions of the binding site. acs.orgnih.gov

This was experimentally confirmed in studies on GPR84 antagonists, where substitution of the 5- and 6-position anisole (B1667542) groups on the triazine ring with halides led to a decrease in activity that was dependent on the atomic size of the halogen. nih.gov This suggests that larger substituents may cause steric hindrance, preventing optimal binding. The reactivity of triazine derivatives in chemical reactions can also be influenced by steric hindrance in the transition state. researchgate.net

| Compound | Modification | Position | Effect on Potency (pIC50) | Rationale |

|---|---|---|---|---|

| Halide Analogues | Substitution of anisole with halides (F, Cl, Br) | 5- and 6-aryl | Decreased activity in an atomic-size-dependent manner. nih.gov | Potential steric hindrance in the binding pocket. nih.gov |

| Fluorinated Indole | Introduction of a fluorine atom | 5-position of indole ring | Decrease in activity. nih.gov | Alteration of electronic properties. nih.gov |

| N-methyl Indole | Methylation of indole nitrogen | Indole NH | Inactive. nih.gov | Loss of a critical hydrogen bond donor. nih.gov |

| Pyridine (B92270) Analogue | Replacement of anisole with pyridine | 5- or 6-aryl | Significant loss of activity. nih.gov | Unfavorable electronic and/or steric properties. nih.gov |

The position of substituents on the 1,2,4-triazine scaffold is a key determinant of biological activity. Even minor shifts in substituent placement can lead to significant changes in potency, often because different positions interact with distinct sub-pockets of the target protein. nih.gov The synthesis of unsymmetrical 1,2,4-triazines, such as those with different aryl groups at the 5- and 6-positions, often produces regioisomeric mixtures. nih.govacs.org The separation and individual testing of these isomers are essential to understand the specific SAR at each position. acs.org In the case of GPR84 antagonists, it was proposed that the 5- and 6-aryl substituents bind in distinct pockets, highlighting the importance of positional analysis in ligand design. nih.govacs.org

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a fundamental process in drug design that identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. mdpi.comopenmedicinalchemistryjournal.com Once a pharmacophore is identified, it serves as a template for lead optimization, a process aimed at improving the potency, selectivity, and pharmacokinetic properties of a hit compound. qub.ac.ukmdpi.com

The development of potent 1,2,4-triazine-based GPR84 antagonists began with a hit compound which was then systematically modified to enhance its drug-like properties. nih.govqub.ac.uk Similarly, the discovery of 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) as an adenosine A2A receptor antagonist initiated an optimization campaign based on its proposed binding mode. acs.orgnih.gov

A key strategy in lead optimization involves using core building blocks to generate novel derivatives. Ethyl 1,2,4-triazine-3-carboxylate serves as a versatile starting material for such efforts. nih.govbohrium.comresearchgate.net It can be converted into 1,2,4-triazine-3-carboxamides, which can then be coupled to various amine cores to create new multidentate ligands. researchgate.net This approach allows for the replacement of certain parts of a benchmark ligand while retaining the crucial 1,2,4-triazine moiety, enabling the fine-tuning of physicochemical properties. bohrium.comresearchgate.net

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The relative orientation of different parts of a molecule, determined by rotation around single bonds, can significantly impact binding affinity. For a series of adenosine A2A receptor antagonists, it was noted that different conformations could exist due to the rotation of phenyl and pyridine substituents around the bond connecting them to the triazine core. nih.gov

Crystallographic studies revealed that the introduction of a phenolic hydroxyl group on a substituent allowed for an additional hydrogen bond with the receptor. acs.orgnih.gov This extra interaction pulled the ligand approximately 1.2 Å deeper into the binding pocket compared to its non-hydroxylated analogue, demonstrating a direct link between a specific substituent, the resulting molecular conformation, and binding orientation. nih.gov

Binding Mode Analysis via Ligand-Protein Interactions

Understanding how a ligand binds to its protein target at an atomic level is fundamental to rational drug design. This analysis is often achieved through techniques like X-ray crystallography and computational molecular docking. acs.orgmdpi.com These methods reveal specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which anchor the ligand in the active site. acs.orgmdpi.com The active site of a protein kinase, for example, contains several critical regions like the hinge region, P-loop, and DFG motif that are common targets for inhibitors. mdpi.com

Studies on various 1,2,4-triazine derivatives have elucidated their binding modes with several protein targets:

GPR84 Antagonists : The indole nitrogen (NH) of the ligand is predicted to form a crucial hydrogen bond with the backbone carbonyl of the amino acid Leu100. nih.gov The N-methylated analogue, which lacks this hydrogen-bond-donating capability, was found to be inactive, supporting this binding hypothesis. nih.gov

Adenosine A2A Antagonists : X-ray crystal structures showed that the amino-triazine core forms hydrogen bonds with Asn253. acs.orgnih.gov A phenyl substituent at the C5 position of the triazine occupies a deep hydrophobic pocket lined by residues including Leu84, Met177, and Trp246. acs.org Furthermore, Phe168 engages in a perpendicular π-π stack with the triazine core, while a strategically placed phenolic hydroxyl group can form an additional hydrogen bond with His278. acs.orgnih.gov

Other Kinase and Receptor Inhibitors : Molecular docking studies of 1,2,4-triazine sulfonamides have shown that the triazine ring nitrogens can form hydrogen bonds with residues such as ARG-602, while the sulfonamide group can interact with LYS-725 and PRO-606 in the active site of target proteins. mdpi.com These interactions are critical for the binding affinity of the compounds. mdpi.com

| Triazine Series | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Indole-substituted triazines | GPR84 | Leu100 | Hydrogen bond from indole NH. nih.gov |

| Amino-triazines | Adenosine A2A Receptor | Asn2536.55 | Hydrogen bond with triazine core. acs.orgnih.gov |

| Amino-triazines | Adenosine A2A Receptor | His2787.43 | Hydrogen bond from phenolic OH. acs.orgnih.gov |

| Amino-triazines | Adenosine A2A Receptor | Phe168 | π-π stacking with triazine core. acs.org |

| Amino-triazines | Adenosine A2A Receptor | Leu84, Leu249, Trp246 | Hydrophobic interaction with phenyl group. acs.org |

| Triazine sulfonamides | c-Met Kinase (modeled) | ARG-602 | Hydrogen bond with triazine nitrogen. mdpi.com |

| Triazine sulfonamides | c-Met Kinase (modeled) | LYS-725, PRO-606 | Hydrogen bond with sulfonamide group. mdpi.com |

Design Strategies for Enhanced Efficacy and Selectivity of this compound Analogues

The strategic design of analogues of this compound is a key focus in medicinal chemistry, aiming to enhance their therapeutic efficacy and selectivity. Structure-Activity Relationship (SAR) studies are instrumental in guiding the structural modifications of the 1,2,4-triazine scaffold to optimize interactions with biological targets. These studies systematically alter different parts of the molecule and assess the resulting impact on biological activity.

A significant body of research has focused on the modification of the 1,2,4-triazine core at the 3, 5, and 6-positions to develop potent and selective antagonists for various receptors, such as the G-protein-coupled receptor 84 (GPR84) and adenosine A2A receptors. acs.orgnih.govacs.org While these studies may not use this compound as the starting scaffold, the principles derived from the SAR of these closely related analogues are directly applicable to its derivatization.

Key Design Strategies:

Modification of Substituents at the 5- and 6-Positions: The nature of the substituents at the 5- and 6-positions of the 1,2,4-triazine ring plays a crucial role in determining potency and selectivity. Studies on GPR84 antagonists revealed that symmetrical 5,6-diaryl substitution is a common starting point. acs.orgnih.gov For instance, the presence of anisole groups at these positions was found to be important for activity. acs.org However, further optimization often involves introducing asymmetry. The exploration of unsymmetrical 5,6-diaryl analogues allows for a more nuanced interaction with the binding pocket of the target protein. acs.orgnih.gov

Variation of the Substituent at the 3-Position: The substituent at the 3-position, which corresponds to the ethyl carboxylate group in the parent compound, is a critical determinant of the molecule's affinity and selectivity for its biological target. researchgate.net In the development of GPR84 antagonists, replacing the methyl-indole group at this position with other moieties has been extensively explored to improve druglike properties. nih.gov For adenosine A2A receptor antagonists, an amine substituent at this position was found to be a key feature for activity. acs.org

Introduction of Heterocyclic Moieties: The incorporation of various heterocyclic rings at different positions of the 1,2,4-triazine scaffold is a common strategy to enhance biological activity. These rings can introduce additional binding interactions, such as hydrogen bonds and pi-pi stacking, with the target protein.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, in the development of GPR84 antagonists, various bioisosteres of the indole ring at the 3-position were investigated. nih.gov

Detailed Research Findings from Analogue Studies

The following data tables summarize the SAR findings from studies on 1,2,4-triazine derivatives, providing insights into how different structural modifications influence their biological activity.

Table 1: SAR of Symmetrical 3-Methylindole-5,6-trisubstituted 1,2,4-triazines as GPR84 Antagonists nih.gov

| Compound | R¹ | R² | pIC₅₀ ([³⁵S]GTPγS) |

| 1 | OMe | OMe | 7.9 ± 0.03 |

| 5 | F | F | 6.8 ± 0.04 |

| 6 | Cl | Cl | 6.3 ± 0.05 |

| 7 | Br | Br | 5.8 ± 0.06 |

| 8 | Pyridyl | Pyridyl | < 5.0 |

Data represents the negative logarithm of the half maximal inhibitory concentration (IC₅₀) from a [³⁵S]GTPγS binding assay, indicating the potency of the compounds as GPR84 antagonists. Higher pIC₅₀ values indicate greater potency.

The data in Table 1 demonstrates that substitution of the methoxy (B1213986) groups on the phenyl rings at the 5- and 6-positions with halogens leads to a decrease in activity in an atomic-size-dependent manner. nih.gov The larger and more electronegative pyridine analogue showed a significant loss of activity. nih.gov

Table 2: SAR of the Indole Ring in 3-Substituted 1,2,4-triazines as GPR84 Antagonists nih.gov

| Compound | R | pIC₅₀ ([³⁵S]GTPγS) |

| 1 | H | 7.9 ± 0.03 |

| 12 | 5-F | 7.2 ± 0.04 |

| 13 | N-Me | < 5.0 |

Data represents the negative logarithm of the half maximal inhibitory concentration (IC₅₀) from a [³⁵S]GTPγS binding assay.

Table 2 highlights the importance of the indole NH group, which is predicted to form a hydrogen bond with the receptor. nih.gov Methylation of this nitrogen (Compound 13) resulted in a loss of activity, supporting the proposed binding hypothesis. nih.gov Introduction of a fluorine atom at the 5-position of the indole ring (Compound 12) also led to a decrease in potency. nih.gov

Table 3: SAR of 5,6-Diphenyl-1,2,4-triazin-3-amine Analogues as Adenosine A₂A Antagonists acs.org

| Compound | Ring A (R¹) | Ring B (R²) | pKi (hA₂A) |

| 4a | H | H | 6.93 |

| 4b | 4-F | H | 7.31 |

| 4c | 4-Cl | H | 7.39 |

| 4d | 4-Me | H | 7.08 |

| 4e | 3-F | H | 7.82 |

| 4f | 2-F | H | 6.97 |

| 4g | H | 4-F | 7.18 |

| 4h | H | 3-F | 7.27 |

| 4i | H | 2-F | 6.45 |

Data represents the negative logarithm of the binding affinity (Ki) for the human adenosine A₂A receptor. Higher pKi values indicate stronger binding.

The SAR data in Table 3 for adenosine A₂A antagonists reveals that substitution on the phenyl rings at the 5- and 6-positions significantly impacts binding affinity. acs.org Generally, small substitutions were well-tolerated, with a 3-fluoro substituent on Ring A (Compound 4e) showing a notable improvement in potency. acs.org

These examples underscore the power of systematic SAR studies in guiding the design of this compound analogues with enhanced efficacy and selectivity for specific biological targets. By carefully considering the steric, electronic, and hydrophobic properties of substituents at key positions on the triazine scaffold, medicinal chemists can fine-tune the pharmacological profile of these compounds.

Retrosynthetic Analysis and Synthetic Planning for Complex 1,2,4 Triazine Structures

Principles of Retrosynthetic Analysis in Organic Synthesis

Retrosynthetic analysis, a concept formalized by E.J. Corey, is a problem-solving technique for planning organic syntheses. lkouniv.ac.inresearchgate.net It involves the imaginary breaking of bonds in the target molecule in a reverse-synthetic direction to identify simpler precursor structures. lkouniv.ac.inymerdigital.com This process is guided by a set of logical principles and established chemical reactions.

The key elements of retrosynthetic analysis include:

Disconnection: This is the reverse of a chemical reaction, where a bond is cleaved to break the target molecule into smaller fragments. nih.govgoogle.comscitepress.org The point of disconnection is chosen to correspond to a reliable and high-yielding forward reaction. google.com

Synthon: A synthon is an idealized fragment, usually a cation or an anion, that results from a disconnection. nih.govscitepress.orgchemsynthesis.com Synthons themselves are not real molecules but represent the reactive species required for the bond formation.

Synthetic Equivalent: This is the real chemical reagent that corresponds to a particular synthon. nih.govchemsynthesis.com For example, an acyl cation synthon can be sourced from a more stable and reactive acyl chloride or ester synthetic equivalent.